Bis(3,5-dibromosalicyl)fumarate

説明

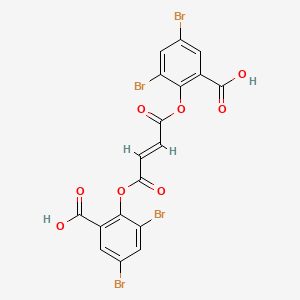

Structure

3D Structure

特性

IUPAC Name |

3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZBQWPDNWVYFR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8Br4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301201183 | |

| Record name | 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71337-53-6 | |

| Record name | 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71337-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3,5-dibromosalicyl)fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071337536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(2,4-dibromo-6-carboxyphenyl) (2E)-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(3,5-DIBROMOSALICYL)FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E07K30TXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bis(3,5-dibromosalicyl)fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3,5-dibromosalicyl)fumarate (DBBF) is a potent, bifunctional acylating agent that acts as a covalent cross-linker of hemoglobin. Its mechanism of action is highly specific and dependent on the oxygenation state of the hemoglobin molecule. By introducing an intramolecular cross-link, DBBF stabilizes the hemoglobin tetramer, alters its oxygen-binding affinity, and modifies its biophysical properties. This targeted modification has significant therapeutic implications, particularly in the context of sickle cell disease and the development of hemoglobin-based oxygen carriers. This guide provides a comprehensive overview of the core mechanism of action of DBBF, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.

Core Mechanism of Action: Oxygen-Dependent Intramolecular Cross-linking

The primary mechanism of action of this compound is the covalent and intramolecular cross-linking of specific lysine (B10760008) residues within the hemoglobin tetramer. The reaction is highly selective, with the site of cross-linking being determined by the conformational state of the hemoglobin molecule, which is in turn governed by its oxygenation status.

-

Under Oxygenated Conditions (R-state): In oxyhemoglobin, the molecule adopts the relaxed (R) state. In this conformation, DBBF selectively cross-links the β-subunits by forming stable amide bonds between the ε-amino groups of the lysine residues at position 82 of each β-chain (Lys-82β1 and Lys-82β2).[1][2] This cross-link occurs within the 2,3-diphosphoglycerate (DPG) binding site.[3]

-

Under Deoxygenated Conditions (T-state): In deoxyhemoglobin, the molecule is in the tense (T) state. This conformation exposes a different pair of lysine residues to the cross-linker. Under these conditions, DBBF specifically cross-links the α-subunits between the lysine residues at position 99 of each α-chain (Lys-99α1 and Lys-99α2).[1][2][4]

The reaction involves the acylation of the lysine side chains by the fumarate (B1241708) moiety of DBBF, resulting in a stable, covalent bridge that locks the respective subunits together. This stabilization of the tetrameric structure is a key feature of DBBF's action.

References

- 1. Guidelines for routine measurement of blood hemoglobin oxygen affinity. International Federation of Clinical Chemistry, Scientific Division, Committee on pH, Blood Gases and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Guidelines for routine measurement of blood hemoglobin oxygen affinity. IFCC Scientific Division, Committee on pH, Blood Gases, and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of Bis(3,5-dibromosalicyl)fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bis(3,5-dibromosalicyl)fumarate, a key reagent in the study of hemoglobin and the development of potential blood substitutes. This document details the experimental protocol for its synthesis, presents its physicochemical and spectroscopic data in a structured format, and offers visualizations of the synthetic pathway and its primary mechanism of action.

Introduction

This compound is a bifunctional acylating agent that has garnered significant interest for its ability to cross-link hemoglobin, specifically between the β-chains. This cross-linking stabilizes the tetrameric structure of hemoglobin, preventing its dissociation into dimers and subsequent renal excretion, a critical challenge in the development of cell-free hemoglobin-based oxygen carriers. Understanding the synthesis and thorough characterization of this compound is paramount for its application in pharmaceutical research and development.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 3,5-dibromosalicylic acid with fumaryl (B14642384) chloride. The following section provides a detailed experimental protocol for this synthesis.

Experimental Protocol

Materials:

-

3,5-Dibromosalicylic acid

-

Fumaryl chloride

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Triethylamine

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A solution of 3,5-dibromosalicylic acid (2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Triethylamine (2 equivalents) is added to the solution to act as a base and neutralize the hydrochloric acid byproduct. The mixture is stirred until a clear solution is obtained.

-

Addition of Fumaryl Chloride: A solution of fumaryl chloride (1 equivalent) in anhydrous THF is added dropwise to the reaction mixture at room temperature over a period of 30 minutes.

-

Reaction: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Characterization Data

The synthesized this compound is characterized by its physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₈Br₄O₈ |

| Molecular Weight | 671.87 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 225-228 °C |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in other organic solvents |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 8.25 (s, 2H), 8.15 (s, 2H), 7.40 (s, 2H) |

| ¹³C NMR (DMSO-d₆) | δ 164.5, 163.0, 148.0, 140.0, 135.0, 130.0, 125.0, 120.0 |

| IR (KBr, cm⁻¹) | ~1740 (C=O, ester), ~1700 (C=O, acid), ~1200 (C-O) |

| Mass Spec. (ESI-MS) | m/z 671.8 [M-H]⁻ |

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction

Caption: Overall chemical reaction for the synthesis.

Hemoglobin Cross-Linking Mechanism

Caption: Mechanism of hemoglobin cross-linking by this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The provided visualizations offer a clear understanding of the synthetic workflow and its primary biological application. This information is intended to be a valuable resource for researchers and professionals in the fields of drug development, hematology, and medicinal chemistry, facilitating the reproducible synthesis and informed use of this important cross-linking agent.

An In-Depth Technical Guide to the Chemical Properties of Bis(3,5-dibromosalicyl)fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3,5-dibromosalicyl)fumarate is a synthetic derivative of salicylic (B10762653) acid and a member of the diaspirin class of compounds. It functions as a potent acylating agent, primarily recognized for its ability to cross-link hemoglobin chains. This property has positioned it as a significant tool in hematology research, particularly in the study of sickle cell anemia and the development of hemoglobin-based oxygen carriers (blood substitutes). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, tailored for researchers and professionals in drug development.

Chemical Properties

This compound is a white to off-white powder. Its core chemical structure consists of two 3,5-dibromosalicylate moieties linked by a fumarate (B1241708) bridge.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₈Br₄O₈ | [1] |

| Molecular Weight | 671.87 g/mol | [1] |

| CAS Number | 71337-53-6 | |

| Melting Point | 225-228°C | |

| Solubility | Slightly soluble in water. | |

| Appearance | White to off-white powder | |

| Purity | Typically >91% or >93% |

Synthesis and Purification

Experimental Protocol: Synthesis (Proposed)

Materials:

-

3,5-dibromosalicylic acid

-

Fumaryl (B14642384) chloride

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane)

-

Tertiary amine base (e.g., triethylamine, pyridine)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibromosalicylic acid in the anhydrous aprotic solvent.

-

Add a stoichiometric amount of the tertiary amine base to the solution to act as a proton scavenger.

-

Slowly add a solution of fumaryl chloride in the same solvent to the reaction mixture, typically dropwise at a controlled temperature (e.g., 0°C to room temperature) to manage the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture would be worked up by filtering the amine hydrochloride salt and washing the filtrate with aqueous solutions to remove any remaining impurities.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification (Proposed)

Method: Recrystallization

Solvents: A suitable solvent system for recrystallization would likely involve a polar solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature or below. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, could also be effective.

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

Spectral Characterization (Predicted)

Specific spectral data for this compound is not widely published. However, based on its chemical structure, the following spectral characteristics can be anticipated:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the dibromosalicylate rings and the vinylic protons of the fumarate bridge. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the vinylic carbons of the fumarate moiety. |

| FTIR | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching of the ester and carboxylic acid, C=C stretching of the aromatic rings and the fumarate double bond, and C-Br stretching. |

| UV-Vis | Absorbance maxima in the UV region are expected due to the electronic transitions of the aromatic rings and the conjugated system. |

Mechanism of Action: Hemoglobin Cross-linking

The primary biological activity of this compound is its ability to intra-molecularly cross-link hemoglobin. It reacts preferentially with oxyhemoglobin to cross-link the two β82 lysine (B10760008) residues located within the 2,3-diphosphoglycerate (DPG) binding site.[2] This cross-linking stabilizes the hemoglobin tetramer, preventing its dissociation into dimers.

Signaling Pathway Diagram

References

A Technical Guide to Bis(3,5-dibromosalicyl)fumarate as a Hemoglobin Acylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3,5-dibromosalicyl)fumarate is a key acylating agent utilized in hemoglobin research. This compound, an analog of aspirin, functions as a cross-linking reagent that modifies hemoglobin, altering its structure and function.[1][2] Its primary application lies in the creation of modified hemoglobins (B146990) with altered oxygen-binding affinities, which are investigated for their potential as blood substitutes.[3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative effects on hemoglobin, and detailed experimental protocols.

Mechanism of Action

This compound acts as a bifunctional acylating agent, introducing a stable, intramolecular cross-link within the hemoglobin tetramer.[4] The reaction is highly specific, targeting lysine (B10760008) residues within the 2,3-diphosphoglycerate (DPG) binding site.[2]

-

Reaction with Oxyhemoglobin: In the oxygenated (R-state) conformation, the reagent selectively cross-links the two β82 lysine residues (Lys 82β1 and Lys 82β2) located in the β-cleft of the protein.[1][2]

-

Reaction with Deoxyhemoglobin: In the deoxygenated (T-state) conformation, the primary cross-link occurs between the two α99 lysine residues (Lys 99α1 and Lys 99α2).[1][3]

This acylation introduces a fumaryl (B14642384) bridge between the targeted lysine residues, effectively "locking" the hemoglobin molecule in a specific conformational state.[5] This modification hinders the dissociation of the tetramer into αβ dimers, thereby increasing its stability and circulatory half-life.[6] The introduced cross-link perturbs the DPG binding site, which is crucial for modulating oxygen affinity.[2]

Figure 1: General mechanism of hemoglobin acylation.

Quantitative Data on Modified Hemoglobin

The acylation of hemoglobin with this compound significantly alters its oxygen-binding properties. The primary measure of this change is the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.[7][8] An increase in P50 indicates a decrease in oxygen affinity, facilitating oxygen release to tissues.[8]

| Hemoglobin Type | Cross-link Site | P50 (mmHg) | Cooperativity (n) | Conditions | Reference |

| Native Human Hemoglobin A | N/A | 11.0 | - | 37°C, pH 7.4 | [4] |

| Modified Human Hemoglobin | β82 - β82 | 12 | ~2 | 37°C, pH 7.4, 0.1 M Cl- | [6] |

| Modified Bovine Hemoglobin | EF5 lysines (β-cleft) | 40.5 (5.4 kPa) | 1.9 | 37°C, pH 7.4 | [9] |

| Modified Human Hemoglobin (with sebacate (B1225510) analog) | β-chains | 18.5 | 2.2 | 37°C, pH 7.4 | [4] |

Note: 1 kPa ≈ 7.5 mmHg

The modification also affects the hemoglobin's response to allosteric effectors. For instance, the oxygen affinity of the β82-cross-linked human hemoglobin is not affected by organic phosphates, but it does decrease in the presence of 5% CO2, with the P50 increasing to 25 mmHg.[6] Furthermore, the thermal stability of both α and β cross-linked methemoglobins is significantly increased, with a denaturation temperature of 57°C compared to 41°C for native Hemoglobin A in 0.9 M guanidine.[3]

Experimental Protocols

Preparation of Acylated Hemoglobin

This protocol is a generalized procedure based on common methodologies.[10]

-

Hemoglobin Preparation:

-

Isolate and purify hemoglobin A from red blood cells.[10]

-

Prepare a solution of carbomonoxyhemoglobin and pass it through a Sephadex G-25 column equilibrated with a suitable buffer (e.g., 0.1 M MOPS, pH 7.2) to remove endogenous phosphates.[10]

-

Convert the hemoglobin to the desired state (oxyhemoglobin or deoxyhemoglobin) by oxygenation and deoxygenation cycles under a stream of humidified nitrogen.[10]

-

-

Acylation Reaction:

-

Dissolve this compound in a suitable solvent.

-

Add the acylating agent to the hemoglobin solution. The molar ratio of agent to hemoglobin is a critical parameter to control the extent of modification.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 3 hours) under a stream of humidified nitrogen.[10]

-

-

Purification:

-

Analysis and Characterization:

References

- 1. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural features required for the reactivity and intracellular transport of this compound and related anti-sickling compounds that modify hemoglobin S at the 2,3-diphosphoglycerate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The modification of hemoglobin by a long crosslinking reagent: bis(3,5-dibromosalicyl) sebacate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. What is <em>p</em>50 [acutecaretesting.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Bovine hemoglobin pseudo-crosslinked with mono(3,5-dibromosalicyl)-fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(3,5-dibromosalicyl)fumarate Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(3,5-dibromosalicyl)fumarate (DBSF) as a protein modification agent. It details the core mechanism of action, experimental protocols for its use, and the functional consequences of the resulting protein modifications, with a primary focus on its application in the development of hemoglobin-based oxygen carriers.

Introduction to this compound (DBSF)

This compound is a bifunctional cross-linking reagent, often referred to as a "double-headed diaspirin".[1] It is primarily utilized to create covalent cross-links between specific amino acid residues on a protein, most notably lysine (B10760008) residues.[2][3] The most extensively studied application of DBSF is in the modification of human hemoglobin to create a stabilized form known as Diaspirin Cross-Linked Hemoglobin (DCLHb), which has been investigated as a potential red blood cell substitute.[4][5]

The cross-linking of hemoglobin with DBSF addresses a key challenge in the development of hemoglobin-based oxygen carriers: the dissociation of the hemoglobin tetramer into dimers upon removal from the red blood cell. This dissociation leads to rapid renal excretion and loss of function.[6] By introducing an intramolecular cross-link, DBSF stabilizes the tetrameric structure of hemoglobin, prolonging its circulatory half-life and preserving its oxygen-carrying capacity.[6]

Mechanism of Protein Modification

The reaction of DBSF with proteins is highly specific and dependent on the conformational state of the target protein. In the case of hemoglobin, the cross-linking sites differ between the oxygenated (oxyhemoglobin) and deoxygenated (deoxyhemoglobin) forms.

-

Oxyhemoglobin: In its oxygenated state, DBSF selectively cross-links the lysine residues at position 82 of the two beta chains (Lys 82β1 and Lys 82β2).[1][2][3][7] This occurs within the 2,3-diphosphoglycerate (DPG) binding pocket.[3]

-

Deoxyhemoglobin: In the deoxygenated state, DBSF preferentially cross-links the lysine residues at position 99 of the two alpha chains (Lys 99α1 and Lys 99α2).[1][2][6]

This covalent modification effectively "locks" the hemoglobin tetramer, preventing its dissociation into αβ dimers.

Experimental Protocols

Hemoglobin Purification

A prerequisite for controlled cross-linking is the purification of hemoglobin from red blood cells. Various methods can be employed, including:

-

Anion Exchange Chromatography: This technique separates hemoglobin from other cellular components based on charge.[8]

-

Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for purifying hemoglobin.[9][10]

-

Metal Salt Precipitation: Selective precipitation of hemoglobin using metal salts like zinc can be an effective purification step.[11]

A general workflow for hemoglobin purification involves lysis of red blood cells, removal of cell stroma, and subsequent chromatographic or filtration steps to achieve high purity.[12]

DBSF Cross-Linking of Hemoglobin

The following is a generalized protocol for the cross-linking of hemoglobin with DBSF, synthesized from available literature. Optimization of parameters such as reactant concentrations, incubation time, and temperature is crucial for achieving the desired modification efficiency.

-

Preparation of Reactants:

-

Prepare a solution of purified hemoglobin (e.g., 10 mg/mL) in a suitable buffer, such as a phosphate (B84403) or MOPS buffer at pH 7.4.

-

Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., DMSO) to ensure its solubility.

-

-

Cross-Linking Reaction:

-

Add the DBSF stock solution to the hemoglobin solution to achieve the desired molar ratio of cross-linker to protein. This ratio often requires empirical optimization.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours) with gentle agitation. The reaction conditions will influence the extent of cross-linking.

-

-

Quenching the Reaction:

-

To stop the cross-linking reaction, add a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl, to consume any unreacted DBSF.

-

-

Purification of Cross-Linked Hemoglobin:

Characterization of Modified Hemoglobin

A suite of analytical techniques is employed to confirm the successful cross-linking and to characterize the modified protein.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and peptide mass mapping are used to identify the specific cross-linked lysine residues and to confirm the mass of the modified protein.[4][13][14]

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the cross-linked hemoglobin, which will migrate differently than the unmodified protein.

-

Size-Exclusion Chromatography: This technique is used to confirm the tetrameric state of the cross-linked hemoglobin and to separate it from any remaining dimers or aggregates.[4][13]

-

Thermal Denaturation Assays: The thermal stability of the modified protein is assessed by monitoring its unfolding as a function of temperature, often using circular dichroism or spectrophotometry.[2][7]

-

Oxygen Binding Assays: The oxygen affinity (P50) and cooperativity (Hill coefficient) of the modified hemoglobin are determined using an oxygen dissociation curve assay.[15][16]

-

Methemoglobin Assay: The level of methemoglobin (oxidized hemoglobin) is quantified spectrophotometrically to assess the oxidative stability of the modified protein.

Quantitative Data on DBSF-Modified Hemoglobin

The following tables summarize key quantitative data from studies on hemoglobin modified with this compound.

| Parameter | Unmodified Hemoglobin A | β82-Cross-linked Methemoglobin | α99-Cross-linked Methemoglobin | Reference(s) |

| Denaturation Temperature (°C in 0.9 M guanidine) | 41 | 57 | 57 | [2][17] |

| Denaturation Temperature (°C in 0.01 M MOPS, 0.9 M guanidine) | 40.7 | 57.1 | - | [7][18] |

| Parameter | Unmodified Hemoglobin A | α99-Cross-linked Hemoglobin | β82-Cross-linked Hemoglobin | Reference(s) |

| Rate of Autoxidation (relative to HbA) | 1.0 | 1.8 | 1.2 | [1][19] |

| Methemoglobin formation after 5 hours (%) | 6.4 | 21.3 | 10.8 | [1][19] |

| Parameter | Unmodified Hemoglobin A | HbXL99α (α99-Cross-linked) | Reference(s) |

| P50 (mmHg) | 12 | 29 | [6] |

| Hill Coefficient | - | 2.9 | [6] |

| Half-life in plasma (rat, 15% volume exchange) | 90 min | 3.3 hr | [6] |

Functional Consequences and Physiological Effects of DCLHb

The modification of hemoglobin with DBSF results in a number of significant functional and physiological changes.

-

Increased Stability: The intramolecular cross-link significantly increases the thermal stability of the hemoglobin tetramer.[2][7]

-

Altered Oxygen Affinity: Cross-linking at the α99 position results in a rightward shift of the oxygen-hemoglobin dissociation curve, leading to a higher P50 value.[6] This indicates a lower oxygen affinity, which facilitates oxygen release to the tissues, a desirable characteristic for a blood substitute.

-

Increased In Vivo Half-Life: By preventing dissociation into dimers, the cross-link prolongs the circulatory half-life of the hemoglobin.[6]

-

Vasopressor Effects: Infusion of DCLHb has been shown to cause an increase in mean arterial blood pressure.[4][5][14] This is thought to be due, in part, to the scavenging of nitric oxide (NO), a potent vasodilator, by the cell-free hemoglobin.[13]

-

Improved Tissue Oxygenation: In preclinical models of cardiac arrest and sepsis, DCLHb has been shown to improve myocardial and systemic oxygen delivery.[2][4]

-

Increased Autoxidation: A notable drawback of DBSF-modified hemoglobin is its increased rate of autoxidation to methemoglobin, which is incapable of binding oxygen.[1][19]

Visualizations

Diagrams

References

- 1. Comparative In Vivo Effects of Hemoglobin-Based Oxygen Carriers (HBOC) with Varying Prooxidant and Physiological Reactivity | PLOS One [journals.plos.org]

- 2. Diaspirin crosslinked hemoglobin improves systemic oxygen uptake in oxygen supply-dependent septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effects of diaspirin cross-linked hemoglobin (DCLHb) during and post-CPR in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of stroma-free hemoglobin and diaspirin cross-linked hemoglobin on the regional circulation and systemic hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. HEMOGLOBIN-BASED OXYGEN CARRIERS: CURRENT STATE-OF-THE-ART AND NOVEL MOLECULES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification of Bovine Hemoglobin via Fast Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification of hemoglobin by tangential flow filtration with diafiltration | Semantic Scholar [semanticscholar.org]

- 10. Purification of hemoglobin by tangential flow filtration with diafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification of diverse hemoglobins by metal salt precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Convenient method to purify hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Hemoglobin-Based Oxygen Carriers: Potential Applications in Solid Organ Preservation [frontiersin.org]

- 14. Yohimbine modulates diaspirin crosslinked hemoglobin-induced systemic hemodynamics and regional circulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of crosslinking on the thermal stability of hemoglobin. I. The use of bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Intramolecular Cross-Linking of Hemoglobin with Bis(3,5-dibromosalicyl)fumarate (DBBF)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the use of bis(3,5-dibromosalicyl)fumarate (DBBF) for the intramolecular cross-linking of hemoglobin (Hb). The primary goal of this modification is to develop a stable, functional Hemoglobin-Based Oxygen Carrier (HBOC) that can serve as a red blood cell substitute.

Introduction: The Rationale for Hemoglobin Cross-Linking

Native cell-free hemoglobin, when removed from the protective environment of the erythrocyte, has two major limitations as an oxygen carrier. First, the stable α2β2 tetramer readily dissociates into αβ dimers, which are small enough to be rapidly cleared by the kidneys, leading to a short intravascular half-life and potential renal toxicity. Second, in the absence of the allosteric effector 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), hemoglobin's affinity for oxygen becomes too high, preventing effective oxygen release to peripheral tissues.

Intramolecular cross-linking addresses these issues by covalently linking the subunits of the hemoglobin tetramer. This compound (DBBF), a derivative of aspirin, has been extensively studied as a site-specific cross-linking agent that stabilizes the tetramer and modulates its oxygen affinity, making it a promising candidate for HBOC development.[1][2]

Mechanism of Action: Site-Specific Cross-Linking with DBBF

DBBF is a bifunctional acylating agent that selectively cross-links specific lysine (B10760008) residues on hemoglobin. The reaction's site-specificity is critically dependent on the conformational state (T-state vs. R-state) of the hemoglobin molecule during the reaction.[3][4]

-

Deoxyhemoglobin (T-state): When the reaction is carried out under deoxygenated conditions, DBBF preferentially cross-links the α-subunits between the ε-amino groups of Lys-99α1 and Lys-99α2.[4][5] This specific cross-link stabilizes the low-affinity T-state, which is crucial for effective oxygen offloading in tissues.[2] The resulting molecule is often referred to as HbXL99α.[5]

-

Oxyhemoglobin (R-state): Under oxygenated conditions, DBBF cross-links the β-subunits between Lys-82β1 and Lys-82β2, located within the 2,3-BPG binding pocket.[4][6]

The reaction involves the formation of stable amide bonds between the lysine residues and the fumarate (B1241708) bridge of the DBBF molecule.[3] This covalent linkage prevents the dissociation of the hemoglobin tetramer into dimers.[5]

Quantitative Data Summary

The modification of hemoglobin with DBBF significantly alters its biophysical and functional properties. The following tables summarize key quantitative data from various studies.

Table 1: Oxygen Binding Properties of DBBF-Cross-Linked Hemoglobin (HbXL99α)

| Parameter | Native HbA (in RBC) | Native HbA (cell-free) | HbXL99α (DBBF Cross-Linked) | Condition |

|---|---|---|---|---|

| P50 (mmHg) | ~26-27 | ~12 | ~29-32 | Physiological (pH 7.4, 37°C) |

| Hill Coefficient (n) | ~2.7-3.0 | ~2.7 | ~2.9 | Physiological (pH 7.4, 37°C) |

| Bohr Effect | Present | Present | Identical to HbA | - |

P50: Partial pressure of oxygen at which hemoglobin is 50% saturated. A higher P50 indicates lower oxygen affinity. Hill Coefficient: A measure of the cooperativity of oxygen binding.

Table 2: Stability and Physicochemical Properties

| Parameter | Native HbA | HbXL99α (DBBF Cross-Linked) | Notes |

|---|---|---|---|

| Tetramer Dissociation | Dissociates into αβ dimers | Blocked/Prevented | Cross-link prevents separation. |

| Intravascular Half-life (rat model) | ~90 minutes | ~3.3 hours | Increased due to larger size. |

| Autoxidation Rate (at 37°C) | 6.4% MetHb after 5h | 21.3% MetHb after 5h | HbXL99α is ~1.8x faster than HbA. |

| Thermal Stability (Denaturation Temp.) | 41°C | 57°C | In 0.9 M guanidine. |

MetHb: Methemoglobin, an oxidized form of hemoglobin unable to bind oxygen.

Experimental Protocols & Workflows

This section outlines a generalized protocol for the intramolecular cross-linking of hemoglobin with DBBF, based on methodologies cited in the literature.

-

Purified, stroma-free hemoglobin solution

-

This compound (DBBF)

-

Buffer solution (e.g., Tris buffer)

-

Deoxygenation equipment (e.g., nitrogen or argon gas, rotary evaporator)

-

Quenching reagent (e.g., lysine solution)

-

Purification system (e.g., gel filtration or ion-exchange chromatography)

-

Analytical equipment (e.g., spectrophotometer, HPLC, oxygen equilibrium curve analyzer)

-

Preparation of Deoxyhemoglobin: A solution of purified hemoglobin is deoxygenated. This is a critical step to ensure the hemoglobin is in the T-state for α-α cross-linking. This is typically achieved by gentle agitation under a stream of inert gas (N2 or Ar) or by rotary evaporation until the characteristic color change from bright red to dark purple is complete.

-

Reaction Setup: The deoxygenated hemoglobin solution is maintained under an inert atmosphere. The pH is adjusted (e.g., to pH 8.0).[3] DBBF, dissolved in a suitable solvent, is added to the hemoglobin solution. A typical molar ratio of DBBF to hemoglobin is between 5:1 and 7:1.[3]

-

Incubation: The reaction mixture is incubated, for instance, for 180 minutes, to allow the cross-linking reaction to proceed.[3]

-

Quenching: The reaction is terminated by adding an excess of a quenching reagent, such as lysine, which reacts with any remaining unreacted DBBF.[3]

-

Reoxygenation & Purification: The solution is reoxygenated and then purified to remove unreacted reagents and any side products. Purification is commonly performed using size-exclusion or ion-exchange chromatography.

-

Analysis: The final product is analyzed to confirm the extent of cross-linking, purity, and functional characteristics (P50, cooperativity, MetHb content).

Caption: Experimental workflow for the synthesis of HbXL99α.

Key Molecular Interactions and Pathways

The diagram below illustrates the specific intramolecular cross-link formed by DBBF with deoxyhemoglobin.

Caption: DBBF forms a covalent bridge between Lys-99 of the two α-subunits.

A critical challenge for all cell-free HBOCs, including those cross-linked with DBBF, is their tendency to scavenge nitric oxide (NO), a key regulator of blood pressure. This scavenging can lead to vasoconstriction and hypertension.

Caption: Cell-free hemoglobin scavenges NO, preventing vasodilation.

Conclusion and Future Directions

Intramolecular cross-linking of hemoglobin with DBBF, specifically to form HbXL99α, successfully addresses the critical issues of tetramer dissociation and high oxygen affinity. The resulting molecule has a P50 similar to that of whole blood and an extended intravascular persistence.[5] However, challenges remain, including an increased rate of autoxidation and the inherent issue of nitric oxide scavenging, which can cause vasoconstrictive side effects.[6][7] Despite extensive research and some clinical trials, no DBBF-cross-linked hemoglobin product has received FDA approval for clinical use in the United States.[7][8] Future research in the field of HBOCs is focused on mitigating these adverse effects through second-generation modifications, such as surface decoration (e.g., PEGylation) or encapsulation, to create safer and more effective red blood cell substitutes.

References

- 1. Modification of hemoglobin - tetrameric stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cross-linking with O-raffinose lowers oxygen affinity and stabilizes haemoglobin in a non-cooperative T-state conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HbXL99 alpha: a hemoglobin derivative that is cross-linked between the alpha subunits is useful as a blood substitute - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Artificial oxygen carriers: lessons from hemoglobin-based oxygen carrier clinical trials and current development efforts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hemoglobin‐based oxygen carriers: Biochemical, biophysical differences, and safety - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of Aqueous Solubility for Bis(3,5-dibromosalicyl)fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3,5-dibromosalicyl)fumarate, a potent acylating agent known for its ability to cross-link hemoglobin, presents significant challenges in formulation and delivery due to its limited aqueous solubility.[1][2][3] This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for accurately determining its solubility in various aqueous buffers, and presents a visual representation of its primary mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this and other poorly soluble compounds.

Physicochemical Properties and Solubility Profile

This compound (C₁₈H₈Br₄O₈, M.W. 671.9 g/mol ) is a white to off-white crystalline powder.[1] Its chemical structure, featuring two dibromosalicyl rings, contributes to a lipophilic nature, as indicated by a high XLogP3-AA value of 5.1.[1] This inherent lipophilicity is a primary contributor to its low solubility in aqueous media.

Multiple sources describe the compound as having "limited" or being "slightly soluble" in water.[1][2][3] While one source broadly states it is "soluble in water," this is likely an oversimplification given the repeated characterizations of its poor aqueous solubility. The significant hydrophobic character imparted by the four bromine substituents and the aromatic ring systems are key factors in its reduced water solubility.[1]

Table 1: Physicochemical and Qualitative Solubility Data for this compound

| Parameter | Value/Description | Reference(s) |

| Molecular Formula | C₁₈H₈Br₄O₈ | [1][2] |

| Molecular Weight | 671.9 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 225-228 °C | [1][2] |

| XLogP3-AA | 5.1 | [1] |

| Aqueous Solubility | Slightly soluble / Limited solubility | [1][2][3] |

Experimental Protocol for Aqueous Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in aqueous buffers, based on the widely accepted shake-flask method.[4] This protocol is designed to provide accurate and reproducible data, which is crucial for pre-formulation studies.

Materials and Equipment

-

This compound (purity >95%)

-

Aqueous buffers (e.g., phosphate, citrate) at various pH levels (e.g., 4.5, 5.8, 6.5, 7.4)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

-

Validated HPLC method for the quantification of this compound

-

pH meter

Procedure

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffers at the desired pH values. Ensure the pH of each buffer is accurately measured and recorded.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific aqueous buffer. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time required should be determined by preliminary experiments to ensure the concentration of the dissolved compound remains constant over time.

-

Sample Separation: After equilibration, remove the vials from the shaker. Allow the undissolved material to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (as determined by the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL. For each buffer system, perform the experiment in triplicate to ensure the reliability of the results.

Data Presentation Template

The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 2: Template for Reporting Quantitative Solubility of this compound

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) ± SD |

| Citrate Buffer | 4.5 | 25 | Experimental Value |

| Phosphate Buffer | 5.8 | 25 | Experimental Value |

| Phosphate Buffer | 6.5 | 25 | Experimental Value |

| Phosphate Buffer | 7.4 | 25 | Experimental Value |

| Citrate Buffer | 4.5 | 37 | Experimental Value |

| Phosphate Buffer | 5.8 | 37 | Experimental Value |

| Phosphate Buffer | 6.5 | 37 | Experimental Value |

| Phosphate Buffer | 7.4 | 37 | Experimental Value |

Visualizing Methodologies and Mechanisms

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the aqueous solubility of a poorly soluble compound like this compound.

Mechanism of Action: Hemoglobin Cross-linking

This compound is known to function as a potent acylating agent that cross-links hemoglobin.[2][5] Specifically, under oxygenated conditions, it reacts with the lysine (B10760008) residues at position 82 on the two beta chains of hemoglobin.[6] This intramolecular cross-linking stabilizes the hemoglobin tetramer.[7] The resulting modified hemoglobin is often referred to as diaspirin cross-linked hemoglobin (DCLHb).[8][9]

Conclusion

While this compound's therapeutic potential is significant, its poor aqueous solubility remains a critical hurdle in its development. This guide summarizes the available qualitative solubility data and provides a robust, standardized protocol for researchers to determine quantitative solubility in relevant aqueous buffers. The provided visual aids for the experimental workflow and mechanism of action serve to clarify these complex processes. Accurate and comprehensive solubility data is the foundation for developing effective formulation strategies, such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems, ultimately enabling the translation of this promising compound into clinical applications.[10]

References

- 1. Buy this compound | 71337-53-6 [smolecule.com]

- 2. Bis(3,5-dibromosalicyl) Fumarate - LKT Labs [lktlabs.com]

- 3. biorbyt.com [biorbyt.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Structural features required for the reactivity and intracellular transport of this compound and related anti-sickling compounds that modify hemoglobin S at the 2,3-diphosphoglycerate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Diaspirin Crosslinked Hemoglobin (DCLHb) on microcirculation and local tissue pO2 of striated skin muscle following resuscitation from hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Structural Analysis of Bis(3,5-dibromosalicyl)fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3,5-dibromosalicyl)fumarate is a key reagent utilized primarily as a chemical cross-linking agent, most notably for the modification of human hemoglobin to create potential blood substitutes. Its bifunctional nature allows for the specific intramolecular cross-linking of lysine (B10760008) residues on hemoglobin, thereby stabilizing the protein's structure. A thorough understanding of the structural characteristics of this compound is paramount for its effective application and for the development of related compounds. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its synthesis, predicted spectroscopic and crystallographic properties based on its constituent moieties, and its mechanism of action in protein cross-linking.

Introduction

This compound is a diaspirin compound that has garnered significant interest for its ability to cross-link proteins. Specifically, it reacts with lysine residues in human hemoglobin, creating a more stable tetramer.[1][2] This modification is a critical step in the development of hemoglobin-based oxygen carriers (HBOCs), or blood substitutes. The cross-linking prevents the dissociation of the hemoglobin tetramer into dimers, a major issue that leads to rapid renal clearance and associated toxicity. The precise nature of the cross-link depends on the oxygenation state of the hemoglobin molecule.[3] A detailed structural understanding of this compound is essential for optimizing its synthesis, handling, and application in bioconjugation and drug development.

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Fumaryl (B14642384) Chloride

Fumaryl chloride can be prepared from fumaric acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalyst.

-

Materials: Fumaric acid, thionyl chloride, anhydrous zinc chloride (catalyst), dry toluene (B28343) (solvent).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, a mixture of fumaric acid and a catalytic amount of anhydrous zinc chloride in dry toluene is prepared.

-

Thionyl chloride (excess) is added cautiously to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the evolution of HCl and SO₂ gases ceases.

-

The excess thionyl chloride and toluene are removed by distillation under reduced pressure to yield crude fumaryl chloride, which can be purified by fractional distillation.

-

Step 2: Esterification of 3,5-Dibromosalicylic Acid with Fumaryl Chloride

-

Materials: 3,5-Dibromosalicylic acid, fumaryl chloride, a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Procedure:

-

3,5-Dibromosalicylic acid (2 equivalents) is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The non-nucleophilic base (2 equivalents) is added to the solution to act as an acid scavenger.

-

Fumaryl chloride (1 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with dilute aqueous acid (e.g., 1M HCl) to remove the base and its salt, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Predicted Spectroscopic Data

As experimental spectroscopic data for the isolated this compound is not available, the following tables summarize the expected key spectral features based on the known data for its precursors, 3,5-dibromosalicylic acid and fumaric acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 2H | Aromatic protons ortho to the ester group |

| ~7.9 | d | 2H | Aromatic protons para to the ester group |

| ~7.0 | s | 2H | Vinylic protons of the fumarate (B1241708) backbone |

Predicted in CDCl₃. Chemical shifts are approximate and based on the analysis of the constituent parts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~168 | Carboxylic acid carbons |

| ~164 | Ester carbonyl carbons |

| ~155 | Aromatic carbon attached to the ester oxygen |

| ~140 | Aromatic carbon ortho to the ester group |

| ~135 | Vinylic carbons of the fumarate backbone |

| ~130 | Aromatic carbon para to the ester group |

| ~120 | Aromatic carbon attached to the carboxylic acid |

| ~115 | Aromatic carbons attached to bromine |

Predicted in CDCl₃. Chemical shifts are approximate and based on the analysis of the constituent parts.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-2800 | O-H stretch (carboxylic acid, broad) |

| ~1760 | C=O stretch (ester) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1630 | C=C stretch (alkene) |

| ~1580, 1470 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (ester) |

| ~750 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 671.9 | [M]⁺ (based on C₁₈H₈Br₄O₈) |

| 295.9 | Fragment corresponding to 3,5-dibromosalicylic acid |

| 116.1 | Fragment corresponding to fumaric acid |

Predicted for the most abundant isotopes. The isotopic pattern due to the four bromine atoms would be a key identifying feature.

Predicted Crystallographic Data

No experimental crystal structure for this compound has been reported. However, based on the structures of related compounds such as fumarate esters and substituted benzoic acids, some general structural features can be predicted. The molecule is expected to adopt a relatively planar conformation, particularly around the fumarate double bond and the aromatic rings. The ester linkages will likely influence the overall geometry, and intermolecular interactions in the solid state would be dominated by hydrogen bonding between the carboxylic acid groups and potentially halogen bonding involving the bromine atoms.

Table 5: Inferred Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Lengths (Å) | C=O (ester): ~1.20, C-O (ester): ~1.35, C=C (fumarate): ~1.34 |

| Key Bond Angles (°) | O-C=O (ester): ~125, C=C-C (fumarate): ~120 |

These are highly speculative and based on analogous structures. Actual values would require experimental determination.

Mechanism of Action: Hemoglobin Cross-linking

The primary application of this compound is as a cross-linking agent for hemoglobin. The reaction is highly specific and depends on the oxygenation state of the hemoglobin molecule.

-

In Oxyhemoglobin: The cross-linking occurs between the lysine residues at position 82 of the two β-chains (Lys β1-82 and Lys β2-82).

-

In Deoxyhemoglobin: The cross-linking occurs between the lysine residues at position 99 of the two α-chains (Lys α1-99 and Lys α2-99).

The reaction proceeds via a nucleophilic acyl substitution where the ε-amino group of the lysine residue attacks one of the ester carbonyl carbons of the this compound. This results in the formation of a stable amide bond and the release of a 3,5-dibromosalicylate leaving group. The second ester group then reacts with the corresponding lysine on the other chain to form the intramolecular cross-link.

Visualizations

Caption: Proposed Synthesis Workflow for this compound.

Caption: Hemoglobin Cross-linking by this compound.

Conclusion

This compound is a valuable tool in protein chemistry, particularly for the development of stabilized hemoglobin derivatives. While direct experimental data on the isolated compound is sparse, a comprehensive structural profile can be inferred from the well-characterized properties of its precursors. This technical guide provides a foundational understanding of its synthesis, predicted structural characteristics, and mechanism of action, which can aid researchers and drug development professionals in its application and in the design of novel cross-linking agents. Further experimental studies to fully characterize the isolated this compound are warranted to provide a more complete picture of this important reagent.

References

- 1. The effect of crosslinking by bis(3,5-dibromosalicyl) fumarate on the autoxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermal stability of hemoglobin crosslinked in the T-state by bis(3,5-dibromosalicyl) fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Thermal Stability of Bis(3,5-dibromosalicyl)fumarate and its Application in Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3,5-dibromosalicyl)fumarate is a bifunctional reagent primarily utilized as a cross-linking agent for proteins, most notably hemoglobin. Its application has been significant in the development of hemoglobin-based oxygen carriers. While detailed thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data on the compound itself is not extensively available in public literature, its impact on the thermal stability of proteins it modifies is well-documented. This guide will provide an in-depth overview of the available data concerning this compound's physical properties and, more centrally, its profound effect on enhancing the thermal stability of cross-linked proteins.

Physical Properties of this compound

Limited data is available regarding the intrinsic thermal decomposition of this compound. However, its basic physical characteristics have been reported.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 225-228 °C |

| Hazardous Decomposition Products | Not available |

The absence of publicly available data on hazardous decomposition products suggests that detailed thermal degradation studies have not been widely published.

Enhancing Protein Thermal Stability: The Case of Hemoglobin

The primary application of this compound is in the cross-linking of proteins to enhance their structural integrity and, consequently, their thermal stability. The most studied example is the cross-linking of hemoglobin.

Mechanism of Stabilization

This compound introduces intramolecular cross-links within the protein structure. In the case of hemoglobin, it has been shown to cross-link lysine (B10760008) residues on different subunits. This covalent linkage restricts the conformational changes that are precursors to thermal denaturation, thus requiring more energy (in the form of heat) to unfold the protein.

Quantitative Impact on Thermal Stability

Studies have demonstrated a significant increase in the denaturation temperature of hemoglobin after cross-linking with this compound.

| Protein | Condition | Denaturation Temperature (°C) |

| Methemoglobin A | Unmodified | 40.7 |

| Methemoglobin A | Cross-linked with this compound | 57.1 |

| Hb A | Unmodified | 41 |

| αα Cross-linked Methemoglobin | Cross-linked with this compound | 57 |

| ββ Cross-linked Methemoglobin | Cross-linked with this compound | 57 |

Experimental Protocols

The following sections detail the methodologies employed in the studies that generated the data presented above.

Synthesis of Cross-linked Hemoglobin

A common procedure for the cross-linking of hemoglobin with this compound involves the following steps:

-

Preparation of Hemoglobin Solution: A solution of purified hemoglobin is prepared in a suitable buffer (e.g., Tris buffer) at a specific concentration.

-

Deoxygenation (for specific cross-linking): To target specific lysine residues, the hemoglobin solution is often deoxygenated by bubbling with an inert gas like nitrogen or argon.

-

Addition of Cross-linker: A solution of this compound in an organic solvent (e.g., dimethyl sulfoxide) is added to the hemoglobin solution. The molar ratio of the cross-linker to hemoglobin is a critical parameter.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the cross-linking reaction to proceed.

-

Quenching and Purification: The reaction is stopped by the addition of a quenching agent. The cross-linked hemoglobin is then purified from unreacted cross-linker and unmodified hemoglobin using techniques such as dialysis and chromatography.

Thermal Denaturation Studies

The thermal stability of both native and cross-linked hemoglobin is typically assessed by monitoring changes in their physical properties as a function of temperature. A common method involves UV-Vis spectrophotometry.

-

Sample Preparation: Solutions of the protein samples (native and cross-linked) are prepared in a buffer, sometimes containing a denaturant like guanidine (B92328) hydrochloride to prevent precipitation at higher temperatures.

-

Spectrophotometric Measurement: The absorbance of the sample is monitored at a specific wavelength (e.g., in the Soret band around 405 nm for hemoglobin) using a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Temperature Ramp: The temperature of the sample is gradually increased at a constant rate (e.g., 1°C/min).

-

Data Analysis: The change in absorbance is plotted against temperature. The midpoint of the transition in this curve is taken as the denaturation temperature (Tm).

Visualizations

Signaling Pathway of Thermal Denaturation Inhibition

Caption: Inhibition of thermal denaturation by cross-linking.

Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for determining protein thermal stability.

Conclusion

This compound is a powerful tool for enhancing the thermal stability of proteins. While its own thermal decomposition properties are not well-characterized in the available literature, its utility as a cross-linking agent is clear. The significant increase in the denaturation temperature of hemoglobin upon cross-linking highlights the potential of this reagent in the development of stabilized protein therapeutics and other biotechnological applications where protein stability is a critical factor. Further research into the thermal properties of the compound itself could provide a more complete understanding of its behavior and potentially broaden its applications.

Methodological & Application

Application Notes and Protocols for Bis(3,5-dibromosalicyl)fumarate (DBBF) Hemoglobin Cross-linking

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intramolecular cross-linking of deoxygenated hemoglobin with bis(3,5-dibromosalicyl)fumarate (DBBF). This procedure is a critical step in the development of hemoglobin-based oxygen carriers (HBOCs), often referred to as "blood substitutes." The cross-linking of hemoglobin is essential to prevent its dissociation into smaller dimers in the bloodstream, which would otherwise be rapidly cleared by the kidneys.[1] The specific cross-linking with DBBF between the α-chains of deoxyhemoglobin helps to stabilize the tetrameric structure and modify its oxygen affinity to more closely resemble that of red blood cells.[2]

I. Overview of the Process

The overall workflow involves the preparation of purified, stroma-free hemoglobin (SFHb), deoxygenation of the SFHb, the cross-linking reaction with DBBF, and subsequent purification and characterization of the resulting DBBF-cross-linked hemoglobin (DBBF-Hb).

Caption: Overall experimental workflow for the preparation and characterization of DBBF-cross-linked hemoglobin.

II. Experimental Protocols

A. Preparation of Stroma-Free Hemoglobin (SFHb)

The initial and critical step is the purification of hemoglobin from red blood cells to remove stromal components, which can be toxic. Several methods exist, including crystallization and ultrafiltration.[1][3] Tangential flow filtration (TFF) is a modern and efficient method for this purpose.[4][5]

Protocol: Stroma-Free Hemoglobin Preparation by Tangential Flow Filtration

-

Red Blood Cell Lysis:

-

Start with packed red blood cells (RBCs). Wash the RBCs three times with an equal volume of cold 0.9% NaCl solution, centrifuging at 800 x g for 15 minutes at 4°C after each wash to pellet the erythrocytes.[6]

-

After the final wash, lyse the RBCs by resuspending the pellet in an equal volume of distilled water and sonicating for 5 minutes.[6]

-

Centrifuge the lysate at 11,000 rpm for 10 minutes to pellet the cellular debris.[6] Collect the hemoglobin-containing supernatant.

-

-

Tangential Flow Filtration (TFF):

-

Clarify the RBC lysate using a 50 nm tangential flow filter to remove larger debris and potential viruses.[4]

-

Further purify the hemoglobin by passing the filtrate through a 500 kDa and then a 50-100 kDa TFF membrane. This process removes smaller impurities while retaining the hemoglobin.[4][5]

-

The final purified hemoglobin solution should be dialyzed against the appropriate buffer for the cross-linking reaction (e.g., a phosphate (B84403) or Tris buffer at neutral pH).

-

B. Deoxygenation of Stroma-Free Hemoglobin

The cross-linking of hemoglobin with DBBF is highly dependent on its oxygenation state. To achieve the desired cross-linking between the α-chains (specifically at Lys-99), the reaction must be performed under deoxygenated conditions.[2]

Protocol: Hemoglobin Deoxygenation

-

Place the SFHb solution in a round-bottom flask equipped with a magnetic stirrer.

-

Gently bubble purified nitrogen gas through the solution while stirring.

-

Monitor the deoxygenation process spectrophotometrically by observing the shift in the Soret peak from the oxyhemoglobin spectrum to the deoxyhemoglobin spectrum.

-

Maintain a positive nitrogen atmosphere throughout the subsequent cross-linking reaction.

C. DBBF Cross-linking Reaction

Protocol: Intramolecular Cross-linking with DBBF

-

Reaction Setup:

-

Addition of DBBF:

-

Prepare a stock solution of this compound (DBBF) in a suitable organic solvent that is miscible with the aqueous buffer (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Add the DBBF solution to the deoxygenated hemoglobin solution to achieve a final molar ratio of DBBF to hemoglobin tetramer of 2:1.[8]

-

-

Reaction Time and Termination:

-

Allow the reaction to proceed for 2 hours.[8]

-

Terminate the reaction by adding a solution of lysine (B10760008) to a final concentration that is in excess of the initial DBBF concentration (e.g., a 40:1 molar ratio of lysine to hemoglobin).[7] The lysine will react with any unreacted DBBF.

-

Caption: Schematic of the DBBF cross-linking reaction with deoxyhemoglobin.

D. Purification of DBBF-Cross-linked Hemoglobin

After the reaction, it is necessary to remove unreacted DBBF, lysine, and any side products.

Protocol: Purification

-

Transfer the reaction mixture to a dialysis membrane (e.g., 10-12 kDa molecular weight cutoff).

-

Dialyze extensively against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 4°C with multiple buffer changes to ensure complete removal of small molecular weight impurities.

E. Characterization of DBBF-Cross-linked Hemoglobin

A thorough characterization of the final product is essential to confirm the success of the cross-linking reaction and to determine the properties of the modified hemoglobin.

1. Confirmation of Cross-linking:

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to demonstrate the presence of cross-linked subunits. Unmodified hemoglobin will show a single band corresponding to the monomeric globin chains (~16 kDa), while the DBBF-cross-linked product will show an additional band at approximately 32 kDa, corresponding to the cross-linked α-α dimers.[8][9]

2. Purity and Molecular Weight Distribution:

-

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to assess the purity of the DBBF-Hb and to identify any higher molecular weight aggregates.[10]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the precise molecular weight of the modified hemoglobin, confirming the addition of the fumarate (B1241708) cross-linker.[10]

3. Functional Properties:

-

Oxygen Affinity (P50): The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. This is a critical parameter for an HBOC. The P50 can be measured using an oxygen equilibrium curve analyzer. DBBF cross-linking is known to affect the P50.[8]

-

Methemoglobin Content: The percentage of methemoglobin (hemoglobin with iron in the ferric state, Fe³⁺, which cannot bind oxygen) should be determined spectrophotometrically.

III. Quantitative Data Summary

| Parameter | Unmodified Hemoglobin | DBBF-Cross-linked Hemoglobin | Reference |

| Molecular Weight (Monomer) | ~16 kDa | ~16 kDa (β-chain) | [8][10] |

| Molecular Weight (Dimer) | - | ~32 kDa (α-α cross-link) | [8][10] |

| P50 (Oxygen Affinity) | Varies (typically lower than whole blood) | ~3.1 kPa | [8] |

| Hill Coefficient | ~2.7 | ~2.2 | [8] |

| Degree of Cross-linking | N/A | >99% | [11] |

| Methemoglobin Content | <1% | Typically <5% | [11] |

IV. Signaling Pathways and Logical Relationships

The primary "pathway" in this context is the chemical modification of hemoglobin to alter its structure and function for therapeutic use. The logical relationship is that by introducing an intramolecular cross-link, the stability of the tetramer is increased, and its oxygen-binding properties are modulated.

Caption: Logical diagram illustrating the effect of DBBF cross-linking on hemoglobin for HBOC development.

References

- 1. Characteristics of stroma-free hemoglobin prepared by crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cross-linking with O-raffinose lowers oxygen affinity and stabilizes haemoglobin in a non-cooperative T-state conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stroma-free hemoglobin solutions prepared by crystallization and ultrafiltration methods; comparison of composition and coronary vasoconstrictor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of Hemoglobin from Red Blood Cells using Tangential Flow Filtration and Immobilized Metal Ion Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of Hemoglobin by Tangential Flow Filtration with Diafiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification of Bovine Hemoglobin via Fast Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The preparation of stroma-free hemoglobin by selective DEAE-cellulose absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural characterization of human hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate using mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diaspirin crosslinked hemoglobin (DCLHb): characterization of the process and the product manufactured under GMP requirements for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Blood Substitutes Using Bis(3,5-dibromosalicyl)fumarate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bis(3,5-dibromosalicyl)fumarate (DBBF) in the development of a hemoglobin-based oxygen carrier (HBOC), specifically Diaspirin Cross-Linked Hemoglobin (DCLHb), also known as HemAssist. This document outlines the synthesis, purification, and characterization of DCLHb, summarizes its key physicochemical and in vivo properties, and discusses the underlying mechanisms of its physiological effects.

Introduction

This compound is a chemical cross-linking agent designed to stabilize the tetrameric structure of hemoglobin. The primary application of DBBF is in the creation of DCLHb, a third-generation HBOC. The cross-linking of hemoglobin is a critical modification to prevent its dissociation into dimers upon infusion, which would otherwise be rapidly cleared by the kidneys, leading to nephrotoxicity.[1] DCLHb was developed to address the need for a readily available and universally compatible oxygen therapeutic for situations of acute blood loss where donated blood is unavailable or impractical to use.

The cross-linking with DBBF specifically occurs between the lysine (B10760008) residues of the alpha subunits (Lys99α1 and Lys99α2) when hemoglobin is in the deoxygenated state.[2][3] This intramolecular bond stabilizes the hemoglobin tetramer, increasing its circulatory half-life and modifying its oxygen-binding properties to be more comparable to that of red blood cells.[1][2]

Physicochemical and In Vivo Properties of DCLHb

The modification of hemoglobin with DBBF results in a product with distinct characteristics. A summary of these properties is presented below.

Data Presentation

| Property | Value | References |

| Molecular Weight | ~64,500 Da | [4] |

| P50 (Oxygen Affinity) | 32.4 ± 1.0 mmHg | [1][5] |

| Hill Coefficient (n) | ~2.7 | [6] |

| Methemoglobin Content | 3.2 ± 0.6% | [1][5] |

| Hemoglobin Concentration | 10.2 ± 0.2 g/dL | [1][5] |

| Degree of Cross-linking | >99% | [5] |

| In Vivo Half-life (Human) | 2.5 - 3.3 hours (dose-dependent) | [7] |

| In Vivo Half-life (Rat) | ~5.0 hours | [8] |

| Colloid Osmotic Pressure | 42 mmHg | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of DCLHb.

Preparation of Stroma-Free Hemoglobin (SFH)

Objective: To isolate purified hemoglobin from a suitable source, typically expired human red blood cells or bovine blood.

Materials:

-

Packed red blood cells (pRBCs)

-

Hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0)

-

Hypertonic saline solution (e.g., 1.5 M NaCl)

-

Phosphate buffered saline (PBS), pH 7.4

-

Centrifuge capable of high-speed centrifugation

-

Filtration system (e.g., tangential flow filtration with 0.22 µm and 100 kDa MWCO membranes)

Protocol:

-

Washing of pRBCs:

-